Cas no 57186-90-0 (3,4'-Dibromobiphenyl)

3,4'-Dibromobiphenyl is a brominated biphenyl compound characterized by its two bromine substituents at the 3 and 4' positions of the biphenyl structure. This organobromine compound is primarily utilized in research and industrial applications as an intermediate in organic synthesis, particularly in the preparation of advanced materials and flame retardants. Its well-defined molecular structure and high purity make it suitable for controlled reactions in cross-coupling and functionalization processes. The compound exhibits stability under standard conditions, facilitating handling and storage. Its utility in specialized chemical syntheses underscores its importance in developing tailored organic compounds for pharmaceuticals, agrochemicals, and material science applications.
3,4'-Dibromobiphenyl structure
3,4'-Dibromobiphenyl structure
Product Name:3,4'-Dibromobiphenyl
CAS No:57186-90-0
MF:C12H8Br2
MW:311.999921798706
MDL:MFCD18974081
CID:376385
PubChem ID:154376
Update Time:2025-10-23

3,4'-Dibromobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,3,4'-dibromo-
    • 1-bromo-3-(4-bromophenyl)benzene
    • 3',4-DIBROMO-BIPHENYL
    • 1,1'-Biphenyl,3,4'-dibromo
    • 3,4'-Dibrom-biphenyl
    • 3,4'-Dibromo-1,1'-biphenyl
    • 3,4'-Dibromobiphenyl
    • Biphenyl,3,4'-dibromo-(6CI)
    • PBB 13
    • 1,1'-Biphenyl, 3,4'-dibromo-
    • A1ID8D8XLH
    • FCH1565811
    • AS-60804
    • 3,4''-dibromobiphenyl
    • DTXSID10205822
    • 57186-90-0
    • UNII-A1ID8D8XLH
    • Q27273501
    • A1-01869
    • AKOS023397531
    • SCHEMBL15854452
    • NS00121039
    • DB-311927
    • 1-bromo-4-(3-bromophenyl)benzene
    • DTXCID40128313
    • DLAKCVTXQRIHEY-UHFFFAOYSA-N
    • A11121
    • MDL: MFCD18974081
    • Inchi: 1S/C12H8Br2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
    • InChI Key: DLAKCVTXQRIHEY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C=CC(=CC=1)Br

Computed Properties

  • Exact Mass: 309.89900
  • Monoisotopic Mass: 309.899
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.667
  • Boiling Point: 348°Cat760mmHg
  • Flash Point: 191.3°C
  • Refractive Index: 1.625
  • PSA: 0.00000
  • LogP: 4.87860

3,4'-Dibromobiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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57186-90-0 95%+
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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A2B Chem LLC
AB58044-250mg
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57186-90-0 95%
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$93.00 2024-04-19
A2B Chem LLC
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3,4'-Dibromobiphenyl Production Method

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